molecular formula C20H21N5O2 B2377883 2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2379952-67-5

2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one

Cat. No.: B2377883
CAS No.: 2379952-67-5
M. Wt: 363.421
InChI Key: HAETVHAVXRTOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a pyridazinone core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the piperidine ring, and finally, the construction of the pyridazinone core. Each step requires specific reagents and conditions to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one: shares structural similarities with other imidazole and pyridazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(3-methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-23-14-21-13-18(23)20(27)24-11-9-16(10-12-24)25-19(26)8-7-17(22-25)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAETVHAVXRTOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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